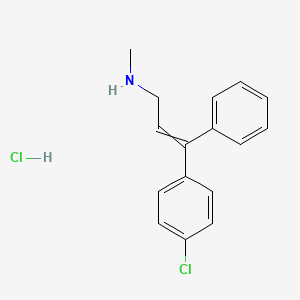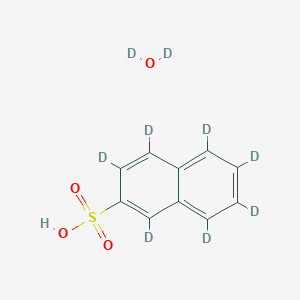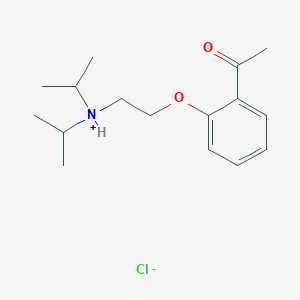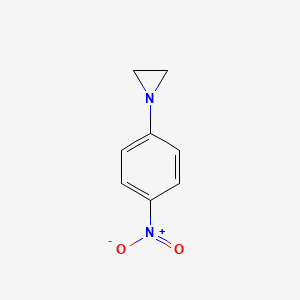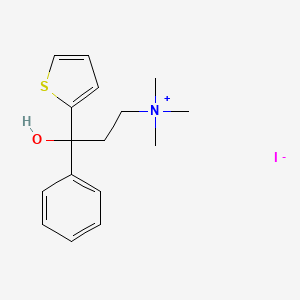
3-Methyl-6-morpholinomethyl-flavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-morpholinomethyl-flavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-morpholinomethyl-flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyacetophenone and benzaldehyde derivatives.
Formation of Chalcone Intermediate: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using an acid catalyst to form the flavone core structure.
Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced at the 6-position through a Mannich reaction, which involves the use of formaldehyde and morpholine.
Methylation: The final step involves the methylation of the 3-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for the initial synthesis steps.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality.
Purification: The final product is purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-morpholinomethyl-flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanones and other reduced flavonoid structures.
Substitution: Various substituted flavone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-6-morpholinomethyl-flavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-morpholinomethyl-flavone hydrochloride involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
3-Methyl-6-morpholinomethyl-flavone hydrochloride can be compared with other flavonoid derivatives:
Flavopiridol: A synthetic flavonoid with potent anticancer activity, known for inhibiting cyclin-dependent kinases.
Baicalein: A natural flavonoid with antioxidant and anti-inflammatory properties.
Luteolin: Another natural flavonoid with similar biological activities but different structural features.
List of Similar Compounds
- Flavopiridol
- Baicalein
- Luteolin
- Quercetin
- Apigenin
Propriétés
Numéro CAS |
16146-83-1 |
|---|---|
Formule moléculaire |
C21H22ClNO3 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
3-methyl-6-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C21H21NO3.ClH/c1-15-20(23)18-13-16(14-22-9-11-24-12-10-22)7-8-19(18)25-21(15)17-5-3-2-4-6-17;/h2-8,13H,9-12,14H2,1H3;1H |
Clé InChI |
PWFRMFJKXWBEBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


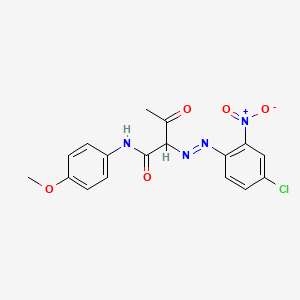
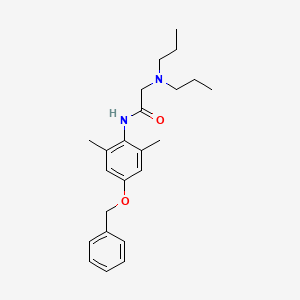
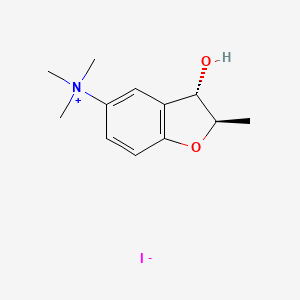
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
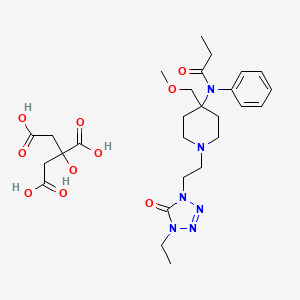
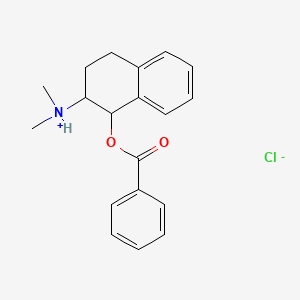
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
